4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
CAS No.: 38229-81-1
Cat. No.: VC3949106
Molecular Formula: C14H18INO6
Molecular Weight: 423.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38229-81-1 |
|---|---|
| Molecular Formula | C14H18INO6 |
| Molecular Weight | 423.2 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |
| Standard InChI Key | KGPUPMSGODKWLN-DHGKCCLASA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a β-D-glucopyranose ring with the following modifications:
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2-Acetamido-2-deoxy substitution: The hydroxyl group at the C2 position is replaced by an acetamido group (-NHCOCH₃), rendering the sugar residue deoxygenated at this site.
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4-Iodophenyl glycosidic bond: A β-glycosidic linkage connects the anomeric carbon (C1) of the sugar to a para-iodinated phenyl group .
The molecular formula is C₁₄H₁₈INO₆, with a molecular weight of 423.2 g/mol. Its IUPAC name is N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 38229-81-1 |
| Molecular Formula | C₁₄H₁₈INO₆ |
| Molecular Weight | 423.2 g/mol |
| Purity | >95% (HPLC) |
| Solubility | Soluble in DMSO, methanol |
| Storage Conditions | Frozen (<0°C), anhydrous |
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step carbohydrate chemistry:
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Protection of Glucose Derivatives: Starting with peracetylated glucosamine (2-acetamido-2-deoxy-D-glucose), protective groups (e.g., acetyl or benzyl) are introduced to shield reactive hydroxyl groups .
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Glycosylation: The protected glucosamine is reacted with 4-iodophenol under acidic conditions (e.g., BF₃·Et₂O) to form the β-glycosidic bond .
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Deprotection: Selective removal of protective groups (e.g., via Zemplén deacetylation) yields the final product .
Purification Techniques
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Chromatography: Silica gel column chromatography or HPLC ensures high purity (>95%) .
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Crystallization: Methanol/water mixtures are often used to crystallize the product .
Applications in Biochemical Research
Enzyme Substrate Studies
The compound serves as a substrate for N-acetyl-β-D-glucosaminidase, an enzyme involved in lysosomal carbohydrate metabolism. Its 4-iodophenyl group facilitates spectrophotometric detection of enzymatic activity, akin to 4-methylumbelliferyl derivatives .
Proteomics and Glycobiology
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Glycoprotein Analysis: Used to probe carbohydrate-binding proteins (lectins) and glycosylation patterns .
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Inhibitor Development: Structural analogs are screened for inhibitory activity against pathogenic glycosidases .
Comparative Analysis with Related Compounds
Table 2: Comparison with Structural Analogs
Future Directions
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